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Abstract
Lapemelanotide zapixetan (also known as PL-8177) is a synthetic, cyclic heptapeptide that

has emerged as a potent and selective agonist for the melanocortin-1 receptor (MC1R).

Developed by Palatin Technologies, this investigational drug is being explored for its

therapeutic potential in inflammatory conditions, most notably ulcerative colitis. This technical

guide provides a comprehensive overview of the available information regarding the discovery,

synthesis, and mechanism of action of Lapemelanotide zapixetan, with a focus on its

chemical properties, biological activity, and the signaling pathways it modulates.

Introduction
The melanocortin system, comprising five G-protein coupled receptors (MC1R-MC5R), their

endogenous peptide ligands derived from pro-opiomelanocortin (POMC), and endogenous

antagonists, plays a crucial role in regulating a wide array of physiological processes. These

include pigmentation, inflammation, sexual function, and energy homeostasis.

Lapemelanotide zapixetan was designed as a selective agonist for MC1R, a receptor

primarily known for its role in skin pigmentation but also increasingly recognized for its

significant immunomodulatory and anti-inflammatory functions. By selectively targeting MC1R,
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Lapemelanotide zapixetan aims to provide therapeutic benefits while minimizing off-target

effects associated with less selective melanocortin agonists.

Physicochemical Properties
Property Value Source

Chemical Formula C₇₉H₁₁₉N₂₅O₁₈ [1]

Molecular Weight 1706.95 g/mol [1]
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Description Synthetic cyclic heptapeptide [2][3]

Synthesis
While a detailed, step-by-step synthesis protocol for Lapemelanotide zapixetan is proprietary

and not publicly available, a general methodology can be inferred based on its structure as a

synthetic cyclic heptapeptide and common practices in peptide chemistry. The synthesis would

likely involve the following key stages:

Experimental Protocol: Representative Solid-Phase
Peptide Synthesis (SPPS)
Objective: To assemble the linear peptide precursor of Lapemelanotide zapixetan on a solid

support.

Materials:
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Fmoc-protected amino acids (including any non-standard or modified amino acids present in

the Lapemelanotide zapixetan sequence)

Rink Amide resin (or a similar solid support suitable for generating a C-terminal amide)

Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

Deprotection reagent (e.g., 20% piperidine in DMF)

Solvents (e.g., N,N-Dimethylformamide - DMF, Dichloromethane - DCM)

Cleavage cocktail (e.g., Trifluoroacetic acid - TFA with scavengers like triisopropylsilane and

water)

Methodology:

Resin Swelling: The Rink Amide resin is swelled in DMF for 30-60 minutes.

First Amino Acid Coupling: The C-terminal Fmoc-protected amino acid is coupled to the resin

using a coupling agent and a base in DMF. The reaction is monitored for completion using a

qualitative test (e.g., Kaiser test).

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the coupled amino acid

is removed by treating the resin with 20% piperidine in DMF.

Iterative Coupling and Deprotection: Subsequent Fmoc-protected amino acids are

sequentially coupled to the growing peptide chain, with each coupling step followed by an

Fmoc deprotection step. This cycle is repeated until the full linear peptide sequence is

assembled.

Cleavage from Resin: The final linear peptide is cleaved from the solid support, and all side-

chain protecting groups are removed by treatment with a cleavage cocktail (e.g., 95% TFA,

2.5% TIS, 2.5% H₂O) for 2-3 hours.

Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether,

centrifuged, and the pellet is washed multiple times. The crude linear peptide is then purified
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by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: Representative Cyclization
Objective: To form the cyclic structure of Lapemelanotide zapixetan from its linear precursor.

Methodology:

Solution-Phase Cyclization: The purified linear peptide is dissolved at a low concentration in

a suitable solvent (e.g., DMF or a mixture of acetonitrile and water) to favor intramolecular

cyclization over intermolecular polymerization.

Cyclization Reaction: A coupling agent (e.g., DPPA, HBTU) and a base (e.g., DIPEA or

sodium bicarbonate) are added to facilitate the formation of the amide bond between the N-

and C-termini (or between side chains, depending on the cyclization strategy). The reaction

is typically stirred at room temperature for several hours to overnight.

Purification: The crude cyclic peptide is purified by RP-HPLC to yield the final

Lapemelanotide zapixetan product.

Quality Control
The purity and identity of the final product would be confirmed using analytical techniques such

as:

Analytical RP-HPLC: To determine the purity of the compound.

Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight of the final product.

Amino Acid Analysis: To verify the amino acid composition.

Biological Activity and Mechanism of Action
Lapemelanotide zapixetan is a potent and selective agonist of the melanocortin-1 receptor

(MC1R).[2][3]

Quantitative Data
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Parameter Value Receptor Source

Binding Affinity (Kᵢ) Sub-nanomolar Human MC1R [2][3]

Functional Activity

(EC₅₀)
Sub-nanomolar Human MC1R [2][3]

Clinical Efficacy in Ulcerative Colitis (Phase 2 Study)
A Phase 2 clinical trial of orally administered Lapemelanotide zapixetan in patients with

ulcerative colitis demonstrated promising results.[2]

Endpoint Lapemelanotide Zapixetan Placebo

Clinical Remission 33% 0%

Clinical Response 78% 33%

Symptomatic Remission 56% 33%

These results highlight the potential of Lapemelanotide zapixetan as a novel treatment for

ulcerative colitis.

Signaling Pathway
As a G-protein coupled receptor agonist, Lapemelanotide zapixetan's binding to MC1R

initiates an intracellular signaling cascade. The primary pathway involves the activation of

adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate

(cAMP). This second messenger then activates Protein Kinase A (PKA), which in turn

phosphorylates various downstream targets, leading to the observed anti-inflammatory effects.
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Caption: Signaling pathway of Lapemelanotide zapixetan via MC1R activation.

Experimental Workflows
The development and characterization of Lapemelanotide zapixetan would follow a logical

experimental workflow, from initial synthesis to biological evaluation.
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Caption: General experimental workflow for Lapemelanotide zapixetan.
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Conclusion
Lapemelanotide zapixetan is a promising synthetic cyclic peptide with high potency and

selectivity for the MC1R. Its demonstrated efficacy in preclinical models and a Phase 2 clinical

trial for ulcerative colitis suggests its potential as a novel therapeutic agent for inflammatory

diseases. The synthesis of this complex peptide likely relies on established solid-phase and

solution-phase methodologies. Its mechanism of action through the MC1R-cAMP signaling

pathway provides a targeted approach to modulating inflammatory responses. Further clinical

development will be crucial in fully elucidating the therapeutic utility of Lapemelanotide
zapixetan.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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